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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-hydroxybenzaldehyde, a valuable intermediate in the fields of organic synthesis,
pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers,
scientists, and drug development professionals, offering a detailed summary of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The
presented data is crucial for the structural elucidation, identification, and quality control of this

compound.
Physicochemical Properties
Property Value
Molecular Formula C7HsBrO:2
Molecular Weight 201.02 g/mol
CAS Number 22532-62-3
Appearance White to light yellow crystalline powder
Melting Point 50-54 °C

Spectroscopic Data
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The following sections present the available spectroscopic data for 4-Bromo-2-
hydroxybenzaldehyde. For comparative purposes, where direct experimental data for the
target molecule is unavailable, data for the closely related isomer, 4-bromobenzaldehyde, is
provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum of 4-Bromo-2-hydroxybenzaldehyde

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Aldehyde proton (-
9.8 (approx.) Singlet 1H
CHO)
7.5-7.8 (approx.) Multiplet 3H Aromatic protons
11.0 (approx.) Singlet 1H Hydroxyl proton (-OH)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

13C NMR Spectrum of 4-Bromobenzaldehyde (Isomer)

Specific experimental 13C NMR data for 4-Bromo-2-hydroxybenzaldehyde was not available
in the searched literature. The following data is for the isomer 4-bromobenzaldehyde.

Chemical Shift (6) ppm Assignment

191.1 Aldehyde carbon (C=0)
135.1 Aromatic carbon (C-CHO)
132.5 Aromatic carbon (C-H)
131.0 Aromatic carbon (C-Br)
129.8 Aromatic carbon (C-H)

Infrared (IR) Spectroscopy
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Specific experimental IR data for 4-Bromo-2-hydroxybenzaldehyde was not available in the
searched literature. The following data represents characteristic absorption bands for
substituted aromatic aldehydes.

Wavenumber (cm—?) Intensity Assignment

3200-3400 Broad O-H stretch (hydroxyl group)
3000-3100 Medium C-H stretch (aromatic)
2700-2900 Medium, two bands C-H stretch (aldehyde)
1650-1700 Strong C=0 stretch (aldehyde)
1550-1600 Medium-Strong C=C stretch (aromatic ring)
1000-1100 Strong C-Br stretch

C-H out-of-plane bend
650-900 Strong ]
(aromatic)

Mass Spectrometry (MS)

The exact mass of 4-Bromo-2-hydroxybenzaldehyde is 199.94729 Da.[1]

A representative mass spectrum for 4-Bromo-2-hydroxybenzaldehyde was not found. The
expected mass spectrum would show a molecular ion peak (M*) and a characteristic M+2 peak
of similar intensity due to the presence of the bromine isotopes (°Br and 8Br).

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the aldehyde group (CHO) and
subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These are based on standard techniques for the analysis of small organic
molecules.
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NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 4-Bromo-2-hydroxybenzaldehyde is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3s, DMSO-de) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).

Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

» 'H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum. A
longer relaxation delay and a larger number of scans are typically required compared to *H
NMR due to the lower natural abundance of 13C.

IR Spectroscopy

Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

e Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to
form a paste. The mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:
 Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Procedure: A background spectrum of the empty sample compartment (or the KBr pellet/salt
plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is
recorded. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as
methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron lonization - EI):

¢ Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction.

« lonization: Electron lonization (El) is a common method for volatile and thermally stable
compounds.

e Procedure: The sample is introduced into the ion source, where it is bombarded with a high-
energy electron beam. This causes ionization and fragmentation of the molecule. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass
analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-2-hydroxybenzaldehyde.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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